molecular formula C13H17ClN2O2 B2886867 Methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride CAS No. 2416230-95-8

Methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride

Cat. No. B2886867
CAS RN: 2416230-95-8
M. Wt: 268.74
InChI Key: PTLUNDVURQDTJB-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride” is a chemical compound with a molecular weight of 240.69 . It contains a total of 28 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 6 aromatic bonds .


Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .


Molecular Structure Analysis

The molecule contains 1 ester (aliphatic), 1 primary amine (aliphatic), 1 nitrile (aromatic), and 1 hydroxyl . It also includes a six-membered ring .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . Furthermore, because of their orthogonal functional groups, these compounds can be considered as key intermediates for subsequent transformations .


Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Characterization

  • Organotin(IV) Complexes as Anticancer Drugs : A study conducted by Basu Baul et al. (2009) explored the synthesis and characterization of amino acetate functionalized Schiff base organotin(IV) complexes, highlighting their potential as anticancer drugs. These complexes demonstrated significant cytotoxicity against various human tumor cell lines, suggesting the importance of structural design in developing effective anticancer agents (Basu Baul et al., 2009).

  • Derivatives of β-Aminobutyric Acids : Research into the synthesis of 3,4-disubstituted 4-aminobutanoic acids by Vasil'eva et al. (2016) involved the hydrolysis of methyl 4-R-2-oxo-5-phenylpyrrolidine-3-carboxylates, resulting in compounds with high pharmacological activity. This underscores the role of structural modification in enhancing biological activity and therapeutic potential (Vasil'eva et al., 2016).

Biological Activity Screening

  • Novel N-(α-Bromoacyl)-α-amino Esters : A study by Yancheva et al. (2015) synthesized and screened novel N-(α-bromoacyl)-α-amino esters for cytotoxicity, anti-inflammatory, and antibacterial activities. These compounds, including methyl 2-(2-bromo-3-methylbutanamido)pentanoate, demonstrated low cytotoxicity and absence of antibacterial and anti-inflammatory activity in tested concentrations, which may be beneficial for their use in prodrugs (Yancheva et al., 2015).

Inhibitors of Biosynthesis Pathways

  • Inhibitors of M. tuberculosis Menaquinone Biosynthesis Pathway : The study by Li et al. (2011) identified 2-amino-4-oxo-4-phenylbutanoate inhibitors of the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These findings highlight the potential of structurally designed compounds to serve as potent inhibitors of critical biosynthetic pathways in pathogenic bacteria, offering a foundation for developing novel antibacterial agents (Li et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The potential pharmacological properties of such compounds have received increasing attention in recent years . Their huge potential in drug discovery has inspired a wide array of synthetic work . Future research could focus on exploring their biological activities and potential applications in medicine.

properties

IUPAC Name

methyl 2-amino-3-(4-cyanophenyl)-3-methylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-13(2,11(15)12(16)17-3)10-6-4-9(8-14)5-7-10;/h4-7,11H,15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRZPQITAQSBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C#N)C(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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